Ethanesulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO2S/c1-2-6(3,4)5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBMEBLCOQCFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348908 | |
| Record name | Ethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-03-0 | |
| Record name | Ethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 754-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethanesulfonyl Fluoride and Its Derivatives
Direct Fluorosulfonylation Approaches for Alkyl Sulfonyl Fluorides
Direct fluorosulfonylation represents the most efficient strategy for synthesizing alkyl sulfonyl fluorides. These methods construct the target C-SO2F bond in a single conceptual step from readily available precursors.
Radical-based transformations have emerged as a powerful tool for the synthesis of sulfonyl fluorides. nih.gov These methods typically involve the generation of either a fluorosulfonyl radical (FSO2•) that adds to an unsaturated C-C bond, or an alkyl radical that is trapped by a sulfur dioxide source.
One prominent strategy utilizes photoredox catalysis to generate alkyl radicals from precursors like alkyl bromides or alcohols. organic-chemistry.orgnih.gov This approach is founded on halogen atom transfer (XAT), followed by the capture of the resulting alkyl radical by a sulfur dioxide (SO2) surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The intermediate alkyl sulfinate is then fluorinated in a subsequent step to yield the final alkyl sulfonyl fluoride (B91410). organic-chemistry.orgresearchgate.net This mild and scalable method provides access to sp3-rich sulfonyl fluorides from common starting materials. organic-chemistry.orgnih.gov
An alternative radical approach involves the direct generation of the fluorosulfonyl radical (FSO2•) and its addition to alkenes. nih.gov Liao and co-workers developed the first radical fluorosulfonylation of alkenes using FSO2Cl as the radical precursor under photoredox conditions. nih.govtib.euthieme-connect.de This method provides a general route to alkenyl sulfonyl fluorides, which can be precursors to alkyl sulfonyl fluorides. nih.govtib.eu The reaction proceeds via the addition of the FSO2• radical to the alkene, followed by processes that lead to the final product. thieme-connect.de These radical methods are valuable for their ability to functionalize complex molecules in their late-stage synthesis. nih.gov
| Starting Material | Method | Key Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Alkyl Bromide | Photoredox XAT | Ir-photocatalyst, (TMS)3SiOH, DABSO, SelectFluor | Primary/Secondary Alkyl-SO2F | Up to 81% | organic-chemistry.org |
| Styrene | Photoredox Radical Addition | Ir-photocatalyst, FSO2Cl | Alkenyl-SO2F | 72% | thieme-connect.de |
| 1-Octene | Photoredox Radical Addition | Ir-photocatalyst, FSO2Cl | Alkenyl-SO2F | 65% | thieme-connect.de |
| Alkyl Carboxylic Acid (via NHPI ester) | Visible-Light Decarboxylative Fluorosulfonylethylation | Ethenesulfonyl fluoride (ESF) | Alkyl-CH2CH2-SO2F | Structurally diverse, good yields | researchgate.net |
The direct synthesis of alkyl sulfonyl fluorides from alkyl sulfones via electrochemical methods is not extensively documented in the current scientific literature. However, electrochemical approaches have been successfully developed for the synthesis of sulfonyl fluorides from other sulfur-containing starting materials, such as thiols, disulfides, and sulfonyl hydrazides. These methods represent an environmentally benign alternative to traditional chemical oxidation. acs.org
A notable electrochemical method involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF). acs.org This process avoids the need for external chemical oxidants or catalysts and operates under mild conditions, accommodating a wide range of substrates including alkyl, benzyl, and aryl thiols. acs.org The reaction proceeds in an undivided cell, directly converting the thiol to the corresponding sulfonyl fluoride in synthetically useful yields. acs.org Another electrochemical strategy involves the reaction of sulfonyl hydrazides with Et3N·3HF, where tetrabutylammonium (B224687) iodide (n-Bu4NI) acts as both an electrolyte and a redox catalyst to generate the key sulfonyl radical intermediate. rsc.org
| Starting Material | Key Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Alkyl/Aryl Thiols | KF, MeCN/H2O, Graphite Anode, Pt Cathode | Alkyl/Aryl-SO2F | 19–96% | acs.org |
| Aryl/Alkyl Sulfonyl Hydrazides | Et3N·3HF, n-Bu4NI, CH2Cl2/DMSO, Constant Current | Aryl/Alkyl-SO2F | Good yields | rsc.org |
| Vinyl Triflates | FSO2Cl, Et4NPF6, Et2O, Graphite Electrodes | β-Keto Sulfonyl Fluoride | Good yields | organic-chemistry.org |
Transition metal catalysis provides powerful and versatile platforms for the synthesis of sulfonyl fluorides, offering high efficiency and functional group tolerance. doi.org Palladium, copper, and nickel are the most prominently used metals in these transformations.
Palladium catalysis is a well-established method for synthesizing aryl and, more recently, alkenyl and alkyl sulfonyl fluorides. nih.govrsc.org A common one-pot procedure for aryl sulfonyl fluorides involves the Pd-catalyzed reaction of aryl bromides or iodides with an SO2 surrogate like DABSO, followed by in situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govacs.orgrsc.org
While these methods predominantly target aromatic systems, the synthesis of sp3-rich sulfonyl fluorides has been achieved. nih.gov A key strategy involves the Pd-catalyzed synthesis of cyclic alkenylsulfonyl fluorides from readily available alkenyl triflates. nih.gov These cyclic products can then undergo palladium-catalyzed hydrogenation to furnish the corresponding saturated alkyl sulfonyl fluorides, demonstrating an effective route to access functionalized, non-planar derivatives. nih.gov
| Starting Material | Catalyst/Reagents | Intermediate Product | Final Product (after hydrogenation) | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexenyl triflate | Pd(dba)2, Xantphos, DABSO, NFSI | Cyclohexenylsulfonyl fluoride | Cyclohexylsulfonyl fluoride | 71% (hydrogenation step) | nih.gov |
| N-Boc-1,2,3,6-tetrahydropyridin-4-yl triflate | Pd(dba)2, Xantphos, DABSO, NFSI | N-Boc-1,2,3,6-tetrahydropyridine-4-sulfonyl fluoride | N-Boc-piperidine-4-sulfonyl fluoride | N/A (hydrogenation demonstrated on other substrates) | nih.gov |
Copper-catalyzed reactions have been effectively used for the synthesis of arenesulfonyl fluorides. acs.org A general and practical method involves the fluorosulfonylation of arenediazonium salts using a copper catalyst, DABSO as the SO2 source, and potassium bifluoride (KHF2) as the fluoride source. acs.orgorganic-chemistry.org This Sandmeyer-type reaction proceeds under mild, oxidant-free conditions and tolerates a wide array of functional groups on the aromatic ring. acs.orgorganic-chemistry.org While this methodology is robust for the synthesis of aryl sulfonyl fluorides, its application to the direct synthesis of simple alkyl sulfonyl fluorides from corresponding alkyl precursors is not as broadly reported.
Nickel catalysis has also been applied to the synthesis of sulfonyl fluorides, primarily for aryl derivatives. For instance, the Willis group reported a nickel-catalyzed method for generating aryl sulfonyl fluorides from aryl boronic acids and DABSO. While nickel is a powerful catalyst for various cross-coupling reactions, including those involving alkyl electrophiles, its specific application for the direct synthesis of simple alkyl sulfonyl fluorides like ethanesulfonyl fluoride is an area that remains less developed compared to methods for their aryl counterparts. nih.gov
Transition Metal-Catalyzed Processes for Sulfonyl Fluoride Formation
Halogen Exchange Reactions for this compound Synthesis
The conversion of sulfonyl chlorides to the corresponding sulfonyl fluorides is a fundamental transformation for accessing this important class of compounds. Halogen exchange (Halex) reactions provide a direct route, typically by substituting the chlorine atom with fluorine using a suitable fluoride source.
The synthesis of sulfonyl fluorides from their chloride precursors can be achieved through direct chloride-fluoride exchange. nih.gov A simple and mild procedure utilizes potassium fluoride (KF) in a water/acetone biphasic mixture. nih.govorganic-chemistry.org This method is noted for its high efficiency, with reactions often completing in 2-4 hours for a wide array of substrates, including those containing sensitive functional groups like heterocycles, phenols, and anilines. organic-chemistry.org The process avoids the need for hazardous reagents, strong acids, or catalysts, offering a straightforward workup and scalability. organic-chemistry.org While traditional methods sometimes required harsh reflux conditions, which could lead to hydrolysis of the product, this biphasic system operates at ambient temperatures. organic-chemistry.orgresearchgate.net The presence of water has been shown to accelerate the reaction, although an excess can impede the conversion. organic-chemistry.org
Table 1: Examples of Sulfonyl Fluoride Synthesis via KF-Mediated Chloride Exchange organic-chemistry.org
| Starting Sulfonyl Chloride | Product Sulfonyl Fluoride | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 4-Toluenesulfonyl chloride | 4-Toluenesulfonyl fluoride | 99 | 2 |
| 2-Naphthalenesulfonyl chloride | 2-Naphthalenesulfonyl fluoride | 99 | 2 |
| 4-Acetamidobenzenesulfonyl chloride | 4-Acetamidobenzenesulfonyl fluoride | 99 | 2 |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 4-(Trifluoromethyl)benzenesulfonyl fluoride | 97 | 4 |
An effective alternative to traditional fluoride sources is the use of potassium bifluoride (KHF₂). nih.gov This reagent is particularly effective for converting alkyl and aryl sulfonyl chlorides into their corresponding sulfonyl fluorides with high yields under mild conditions. rhhz.net A key advantage of using KHF₂ is its ability to function efficiently in aqueous solutions, minimizing the hydrolysis of the sulfonyl fluoride product. rhhz.netacs.org The enhanced nucleophilicity of the bifluoride anion ([F-H-F]⁻) at the water/organic interface is thought to play a crucial role in this process. nih.govrhhz.netresearchgate.net
This method forms the basis of a large-scale synthesis of 2-chlorothis compound, a direct precursor to ethenesulfonyl fluoride. acs.orgacs.org The reaction involves treating 2-chloroethanesulfonyl chloride with a nearly saturated aqueous solution of KHF₂, which proceeds as a neat reaction between the two liquid phases. acs.orgresearchgate.net Traditional challenges associated with KHF₂, such as its corrosiveness towards glassware, are mitigated in these "on-water" procedures which can often be performed in plastic vessels. researchgate.netacs.orgfigshare.com
Synthesis of Ethenesulfonyl Fluoride
Ethenesulfonyl fluoride (ESF) is a highly reactive and versatile building block in organic synthesis, particularly in click chemistry. acs.org Its preparation has been optimized to allow for production on a multi-kilogram scale.
The synthesis begins with the fluoride exchange of commercially available 2-chloroethanesulfonyl chloride. This is achieved by reacting it with a near-saturated aqueous solution of potassium bifluoride (KHF₂). acs.orgnih.gov The second step involves the dehydrochlorination of the resulting 2-chlorothis compound to yield the final ESF product. acs.orgresearchgate.net The entire sequence is robust and practical for producing large quantities of this valuable reagent. acs.org
Table 2: Kilogram-Scale On-Water Synthesis of Ethenesulfonyl Fluoride (ESF) acs.orgacs.org
| Step | Starting Material | Reagents | Product | Scale (mol) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Chloroethanesulfonyl chloride | Potassium bifluoride (KHF₂), Water | 2-Chlorothis compound | 8.73 | 99.3 |
| 2 | 2-Chlorothis compound | Magnesium oxide (MgO), Water, Ice | Ethenesulfonyl fluoride (ESF) | 8.67 | 98.6 (for this step) |
A novel synthetic strategy for accessing well-functionalized alkenyl sulfonyl fluorides has been developed based on an unconventional elimination pathway. acs.orgnih.gov This method relies on the unique reactivity of the SO₂-OCF₂H group, where the sulfur dioxide moiety exhibits higher electrophilicity than in common sulfonic esters. acs.orgacs.org
The process begins with a copper-catalyzed addition of both a chlorine atom and a difluoromethoxysulfonyl (SO₂OCF₂H) group across the double bond of an alkene. cas.cn The critical step is the subsequent base-induced elimination. The choice of base dictates the reaction outcome. acs.org
Path A (Conventional): Using a base like triethylamine (B128534) (Et₃N) results in a standard dehydrochlorination to produce an alkenyl difluoromethoxysulfonate product. acs.org
Path B (Unconventional): Using a stronger, more nucleophilic base such as 1,8-Diazabicyclo acs.orgundec-7-ene (DBU) triggers a different pathway. DBU is believed to attack the electrophilic sulfur atom, leading to the cleavage of the SO₂–OCF₂H bond and release of a fluoride anion, which then forms the final alkenyl sulfonyl fluoride product. acs.orgcas.cn
This methodology tolerates a wide range of functional groups on the starting aryl alkenes. acs.org
Table 3: Substrate Scope for Synthesis of Alkenyl Sulfonyl Fluorides via Unconventional Elimination acs.orgcas.cn
| Alkene Substrate | Product Alkenyl Sulfonyl Fluoride | Yield (%) |
|---|---|---|
| Styrene | (E)-2-Phenylvinylsulfonyl fluoride | 81 |
| 4-Methylstyrene | (E)-2-(p-Tolyl)vinylsulfonyl fluoride | 78 |
| 4-Chlorostyrene | (E)-2-(4-Chlorophenyl)vinylsulfonyl fluoride | 79 |
| 4-Bromostyrene | (E)-2-(4-Bromophenyl)vinylsulfonyl fluoride | 80 |
| Methyl 4-vinylbenzoate | (E)-Methyl 4-(2-(fluorosulfonyl)vinyl)benzoate | 75 |
| 4-Vinylbenzonitrile | (E)-4-(2-(Fluorosulfonyl)vinyl)benzonitrile | 65 |
Synthesis of this compound Containing Ionic Liquids
The synthesis of ionic liquids (ILs) incorporating the this compound moiety has been developed as a modular and effective procedure, enabling the integration of this functional group into materials with potential applications in fields such as energy and chemical biology. nih.gov A general and effective three-step method has been reported for the synthesis of a series of ionic liquids featuring a sulfonyl fluoride motif. nih.gov
The synthetic route commences with the preparation of 2-chlorothis compound. This is achieved through a sulfonyl chloride-fluoride exchange reaction utilizing a saturated solution of potassium bifluoride (K(FHF)). nih.gov The second step involves a Menshutkin reaction, where the previously synthesized 2-chlorothis compound is reacted with various heterocyclic headgroups. nih.gov The final step is an anion metathesis reaction. The chloride anion in the product from the second step is exchanged for the bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anion by reacting the compound with an aqueous solution of potassium bis(trifluoromethanesulfonyl)imide (KNTf₂). nih.gov For the synthesis of ILs with the hexafluorophosphate (B91526) (PF₆⁻) anion, the salt metathesis is carried out using an aqueous solution of sodium hexafluorophosphate (NaPF₆). nih.gov
The resulting ionic liquids were purified and characterized using various analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹F NMR), to confirm their purity and structure. nih.gov
Table 1: Representative Ionic Liquids with this compound Moiety and their Synthetic Details
| Cation Headgroup | Anion | Synthetic Steps | Reference |
| Imidazolium-based | NTf₂⁻ | 1. Sulfonyl chloride-fluoride exchange (K(FHF)) 2. Menshutkin reaction with 2-chlorothis compound 3. Anion metathesis with KNTf₂ | nih.gov |
| Pyridinium-based | NTf₂⁻ | 1. Sulfonyl chloride-fluoride exchange (K(FHF)) 2. Menshutkin reaction with 2-chlorothis compound 3. Anion metathesis with KNTf₂ | nih.gov |
| Imidazolium-based | PF₆⁻ | 1. Sulfonyl chloride-fluoride exchange (K(FHF)) 2. Menshutkin reaction with 2-chlorothis compound 3. Anion metathesis with NaPF₆ | nih.gov |
Reductive Decarboxylative Fluorosulfonylation for Aliphatic Sulfonyl Fluorides
A novel and efficient method for the synthesis of aliphatic sulfonyl fluorides, including this compound, has been developed through a reductive decarboxylative fluorosulfonylation strategy. rsc.org This method utilizes abundant aliphatic carboxylic acids as starting materials, which are converted into their corresponding N-hydroxyphthalimide (NHPI) esters. rsc.orgrsc.org
The core of this methodology involves a radical-based insertion of sulfur dioxide followed by a fluorination step. rsc.org The reaction is carried out under reductive conditions, employing a sulfur dioxide surrogate and an electrophilic fluorination reagent. rsc.org A key development in this protocol is the use of sodium dithionite (B78146) (Na₂S₂O₄) as an inexpensive and convenient source of sulfur dioxide. rsc.org The fluorination is accomplished using N-fluorobenzenesulfonimide (NFSI). rsc.org
This protocol demonstrates broad applicability, tolerating a wide array of functional groups and accommodating primary, secondary, and tertiary aliphatic carboxylic acids to produce the desired aliphatic sulfonyl fluorides in moderate to good yields. rsc.org For instance, various primary aliphatic carboxylic acids were successfully converted to their corresponding sulfonyl fluorides. rsc.org The methodology has also been successfully applied to the synthesis of more complex molecules, including derivatives of natural products and pharmaceuticals. rsc.org
To investigate the reaction mechanism, control experiments were conducted. The addition of a radical scavenger, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), to the reaction mixture led to a significant decrease in the yield of the desired product, supporting a radical-mediated pathway. rsc.org
Table 2: Substrate Scope of Reductive Decarboxylative Fluorosulfonylation
| Carboxylic Acid Type | Substrate Example | Product | Yield | Reference |
| Primary | Phenylacetic acid derivative | 2-phenylthis compound | Good | rsc.org |
| Secondary | Cyclohexanecarboxylic acid | Cyclohexanesulfonyl fluoride | Good | rsc.org |
| Tertiary | Adamantanecarboxylic acid | 1-Adamantanesulfonyl fluoride | Acceptable | rsc.org |
| Drug Derivative | Ibuprofen | 2-(4-isobutylphenyl)propanoyl fluoride | 70% (on 6.0 mmol scale) | rsc.org |
Applications of Ethanesulfonyl Fluoride in Organic Synthesis and Materials Science
As a Versatile Precursor and Building Block in Organic Synthesis
Ethanesulfonyl fluoride (B91410), a member of the sulfonyl fluoride family, serves as a crucial building block in modern organic synthesis. Sulfonyl fluorides are noted for their unique combination of stability and reactivity, a characteristic that has led to them being described as "'sleeping beauties' which, apparently intact, awake on demand to react in the most desired way". nih.gov This balance makes them superior to more reactive sulfonyl chlorides, as they are generally stable towards hydrolysis and reduction while still being reactive under specific conditions. theballlab.commdpi.comacs.org Their utility is prominent in "click chemistry," particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which facilitate the modular assembly of molecules through the formation of strong carbon-heteroatom bonds. nih.govsigmaaldrich.com This has positioned sulfonyl fluorides as indispensable tools in drug discovery, chemical biology, and materials science. nih.govresearchgate.netnih.govnih.gov
Ethanesulfonyl fluoride is an excellent precursor for a variety of sulfonyl-containing compounds, which are significant motifs in pharmaceuticals and agrochemicals. theballlab.com Its controlled reactivity allows for the selective formation of sulfonamides, sulfonate esters, and sulfones.
The synthesis of sulfonamides from sulfonyl fluorides is a key transformation. theballlab.com Traditional methods using sulfonyl chlorides often suffer from high reactivity and instability. theballlab.com In contrast, alkylsulfonyl fluorides like this compound offer a more stable alternative. theballlab.com
Recent research has developed effective catalytic methods for the amidation of sulfonyl fluorides. One method employs calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride, enabling its reaction with a wide array of sterically and electronically diverse amines to produce sulfonamides in good to excellent yields. theballlab.com This method highlights how the latent reactivity of the robust sulfonyl fluoride group can be unlocked when needed. theballlab.com Another highly efficient, broad-spectrum catalytic system uses a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive. chemrxiv.org This protocol is particularly effective for sterically hindered substrates and has been applied in the late-stage synthesis of the drug Fedratinib, demonstrating its utility in medicinal chemistry. chemrxiv.org
| Sulfonyl Fluoride Type | Amine Type | Catalytic System/Conditions | Reported Yield |
|---|---|---|---|
| Aryl- and Alkyl-SO₂F | Primary and secondary amines | Ca(NTf₂)₂, Et₃N, t-amylOH, 60 °C, 24 h | Good to Excellent |
| Sterically hindered SO₂F | Bulky amines (e.g., tert-butylamine) | cat. 1-hydroxybenzotriazole (HOBt) with a silicon additive | Excellent (87%-99%) |
| Sulfonyl fluoride 13 (Fedratinib precursor) | Corresponding amine for Fedratinib | cat. HOBt, silicon additive | 93% |
This table summarizes findings on catalytic systems for sulfonamide synthesis from sulfonyl fluorides, showcasing the versatility and high efficiency of modern methods. theballlab.comchemrxiv.org
This compound can be readily converted into sulfonate esters, which are important functional groups in organic chemistry. The formation of the S-O bond from a sulfonyl fluoride is a key SuFEx transformation. nih.gov Mild conditions have been developed for this conversion; for instance, aryl sulfonyl fluorides react with alcohols and phenols in the presence of cesium carbonate (Cs₂CO₃) to yield the corresponding sulfonate esters. organic-chemistry.org
The SuFEx reaction can also be catalyzed by fluoride donors when reacting with silyl (B83357) ethers. acs.org The formation of a highly stable silicon-fluorine (Si-F) bond provides the thermodynamic driving force for the reaction, making it an efficient method for synthesizing sulfonate esters. acs.org These reactions underscore the role of this compound as a stable precursor that can be activated for selective bond formation. acs.orgorganic-chemistry.org
The synthesis of sulfones involves the formation of a sulfur-carbon (S-C) bond. The SuFEx click chemistry framework is also applicable here, providing a pathway to connect molecular fragments through a sulfone linkage. nih.gov The reaction of sulfonyl fluorides with carbon nucleophiles can lead to the formation of sulfones. While many methods focus on the synthesis of sulfonyl fluorides from other sulfur-containing compounds, the reactivity of the S-F bond allows for its displacement by suitable carbon-based reagents. mdpi.com For example, highly reactive sulfone iminium fluorides have been synthesized and used in exchange chemistry, demonstrating the versatility of the sulfur(VI) fluoride core in forming new bonds. brynmawr.edu
The inherent reactivity of the sulfonyl fluoride group in this compound is primarily centered around the sulfur-fluorine bond, making it a cornerstone for carbon-heteroatom bond formation, particularly in SuFEx click chemistry. nih.govnih.gov
While the primary role of this compound is not as a direct participant in forming new carbon-carbon bonds where its ethyl group is incorporated, the sulfonyl fluoride moiety is integral to molecules that undergo such reactions. nih.gov For instance, derivatives like ethenesulfonyl fluoride (ESF) are used in Heck-Matsuda couplings to form β-arylethenesulfonyl fluorides. nih.gov These products are valuable bis-electrophiles that can subsequently react with carbon nucleophiles in Michael additions, a classic C-C bond-forming reaction. nih.gov
Furthermore, the fluoride ion itself, which can be generated from a sulfonyl fluoride under certain conditions, can act as a catalyst in C-C bond-forming reactions. nih.gov Studies have shown that fluoride ions can initiate the desilylation of organosilanes to generate reactive carbanions, which then participate in C-C bond formation. nih.gov In this context, the sulfonyl fluoride acts as a precursor to the catalytic species rather than a direct building block in the final carbon skeleton. The development of methods for C-F bond formation is a significant area of research, as the introduction of fluorine can dramatically alter a molecule's properties. nih.govnih.govillinois.edu
Carbon-Heteroatom Bond Formation
Carbon-Nitrogen (C–N) Bond Formation
While the outline specifies Carbon-Nitrogen (C-N) bond formation, the primary application of this compound in this context is the construction of sulfonamides through the formation of a Sulfur-Nitrogen (S-N) bond. This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion.
Due to the high stability of the S-F bond, this transformation often requires specific activation. researchgate.net For instance, Lewis acids such as calcium triflimide [Ca(NTf₂)₂] have been shown to effectively activate alkyl- and arylsulfonyl fluorides, enabling their reaction with a wide range of amines to produce sulfonamides in good to excellent yields. researchgate.net Another catalytic system employs 1-hydroxybenzotriazole (HOBt) in combination with silicon additives to facilitate the amidation of even sterically hindered sulfonyl fluorides and amines. nih.gov These methods provide reliable pathways to the sulfonamide functional group, a privileged scaffold in many therapeutic agents and agrochemicals. researchgate.netnih.gov
Table 1: Synthesis of Sulfonamides from Sulfonyl Fluorides and Amines
This table summarizes representative examples of sulfonamide formation using various amines and activation methods for sulfonyl fluorides.
| Sulfonyl Fluoride | Amine Nucleophile | Catalyst/Activator | Product (Sulfonamide) | Reference |
| Benzenesulfonyl fluoride | 4-Fluoroaniline | Ca(NTf₂)₂ | N-(4-fluorophenyl)benzenesulfonamide | researchgate.net |
| 1-Naphthalenesulfonyl fluoride | Piperidine | Ca(NTf₂)₂ | 1-(naphthalen-1-ylsulfonyl)piperidine | researchgate.net |
| 2-(Diphenylphosphanyl)-5-methylbenzenesulfonyl fluoride | tert-Butylamine | HOBt, TMDS | N-tert-butyl-2-(diphenylphosphino)-5-methylbenzenesulfonamide | nih.gov |
| 4-Acetamidobenzenesulfonyl fluoride | Amantadine | HOBt, TMDS | N-(adamantan-1-yl)-4-acetamidobenzenesulfonamide | nih.gov |
Note: The table provides examples with various aryl and alkyl sulfonyl fluorides to illustrate the scope of the reaction.
Carbon-Fluorine (C–F) Bond Formation
This compound itself is not typically employed as a fluorinating agent to form C-F bonds. Instead, the sulfonyl fluoride group is the target of synthesis or the reactive handle for SuFEx chemistry. However, other classes of sulfur(VI) fluorides, such as aryl fluorosulfonates and perfluoroalkanesulfonyl fluorides, have been developed as effective reagents for the deoxyfluorination of alcohols. researchgate.net
In these reactions, the reagent transfers a fluoride ion to a carbon atom, creating a new C-F bond. For example, aryl fluorosulfonates can convert a wide range of primary and secondary alcohols into their corresponding alkyl fluorides. researchgate.net Similarly, perfluoro-1-butanesulfonyl fluoride (PBSF), in combination with an appropriate fluoride source, achieves the deoxyfluorination of alcohols with high yields and stereochemical inversion, minimizing common side reactions like elimination. researchgate.net These methods highlight a distinct application of the S-F bond, where it serves as a source of nucleophilic fluoride for C-F bond construction, expanding the synthetic utility of the sulfonyl fluoride family. researchgate.netresearchgate.net
Sulfur-Carbon (S–C) Bond Formation
The formation of new sulfur-carbon bonds using this compound as a starting material is a less common but valuable transformation. One notable application is in the Julia-Kocienski olefination, a powerful method for synthesizing alkenes. In this reaction, a sulfone (often prepared from a sulfonyl fluoride) is deprotonated and reacted with a carbonyl compound (an aldehyde or ketone) to form a C-C double bond. nih.govcas.cn The sulfone precursor, such as a monofluoromethyl heteroaryl sulfone, is key to introducing one of the carbon components of the resulting alkene. cas.cn
A more direct approach involves the conjugate addition of nucleophiles to activated sulfonyl fluorides like ethenesulfonyl fluoride (ESF), a close analog of this compound. For instance, a copper-promoted oxa-Michael addition of carboxylic acids to ESF has been developed to construct aliphatic sulfonyl fluorides containing an ester group. acs.org This reaction proceeds via the attack of the carboxylate on the β-carbon of the vinyl group, forming a new C-O bond and effectively creating a new S-C bond framework in the product (R-COO-CH₂-CH₂-SO₂F). acs.org
Sulfur-Nitrogen (S–N) Bond Formation
As detailed in section 3.1.2.2, the most prominent reaction of this compound is its use in forming sulfur-nitrogen bonds, which is the cornerstone of sulfonamide synthesis. This transformation is a key component of the SuFEx click chemistry paradigm. oregonstate.edu The reaction involves the coupling of a sulfonyl fluoride with a primary or secondary amine. Given the stability of the S-F bond, the reaction often requires catalysis or activation to proceed efficiently. researchgate.netsigmaaldrich.com Systems using calcium triflimide [Ca(NTf₂)₂] or a combination of 1-hydroxybenzotriazole (HOBt) and a silicon additive have proven effective for a broad range of substrates, including those that are sterically demanding. nih.govsigmaaldrich.com This method is highly valued for its reliability and its applicability in late-stage functionalization, where the robust sulfonyl fluoride group can be introduced early and converted to the desired sulfonamide at a later step in a complex synthesis. nih.gov
Sulfur-Oxygen (S–O) Bond Formation
The formation of sulfur-oxygen bonds via the reaction of this compound with alcohols or phenols is another pillar of SuFEx click chemistry. This reaction produces highly stable sulfonate esters. The process involves the nucleophilic attack of a hydroxyl group on the electrophilic sulfur center of the sulfonyl fluoride, releasing fluoride as a leaving group.
Similar to S-N bond formation, this reaction can be facilitated by catalysts. For example, the reaction between sulfonyl fluorides and aryl silyl ethers can be catalyzed by Lewis bases. nih.gov Alternatively, direct reaction with alcohols can be achieved using activators. nih.gov The reaction of perfluorobutanesulfonyl fluoride with primary alcohols in the presence of 4-dialkylaminopyridines readily affords the corresponding sulfonates. chemrxiv.org This connective chemistry is used to link molecular fragments in materials science and to create polysulfonates. sigmaaldrich.com
Table 2: Synthesis of Sulfonate Esters from Sulfonyl Fluorides and Alcohols/Phenols
This table shows representative examples of S-O bond formation.
| Sulfonyl Fluoride | Alcohol/Phenol Nucleophile | Catalyst/Activator | Product (Sulfonate Ester) | Reference |
| Perfluorobutanesulfonyl fluoride | Neopentyl alcohol | 4-Dialkylaminopyridine | Neopentyl perfluorobutanesulfonate | chemrxiv.org |
| 1,1-Bissulfonylfluoride substituted cyclobutene (B1205218) | Aryl alcohol | Cs₂CO₃ | Monosulfonate ester of the cyclobutene core | nih.gov |
| This compound | Generic Alcohol (R-OH) | Base/Catalyst | Ethyl sulfonate (R-OSO₂CH₂CH₃) | sigmaaldrich.com |
| Aryl Sulfonyl Fluoride | Aryl Silyl Ether | Lewis Base | Diaryl Sulfonate | nih.gov |
Note: The table includes examples with various sulfonyl fluorides and hydroxyl sources to illustrate the reaction's versatility.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency. While direct MCRs involving this compound are not widely reported, its close chemical relatives, such as sulfuryl fluoride (SO₂F₂) and ethenesulfonyl fluoride (ESF), are utilized in such transformations.
A notable example is a transition-metal-free three-component reaction involving aryne precursors, secondary amines, and SO₂F₂. researchgate.net In this process, the aryne and amine first combine to form a zwitterionic intermediate, which then acts as a nucleophile to capture SO₂F₂, yielding functionalized arenesulfonyl fluoride derivatives under mild conditions. researchgate.net In another example, an electrochemical MCR was developed using styrenes, sulfur dioxide (SO₂), and alcohols to synthesize alkyl alkenesulfonates, showcasing the assembly of complex sulfonates from simple precursors. researchgate.net The principles from these reactions demonstrate the potential for incorporating the sulfonyl fluoride motif into complex structures through efficient, one-pot procedures.
Cyclization Reactions
The reactivity of the sulfonyl fluoride group and its vinylogous analogs has been harnessed in various cyclization reactions to construct carbocyclic and heterocyclic frameworks. Ethenesulfonyl fluoride (ESF), an unsaturated analog of this compound, is a particularly versatile substrate for these transformations.
In Polymer Science and Material Synthesis
The sulfonyl fluoride moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for forming strong covalent links. rsc.org This chemistry has been extensively applied in polymer science for creating novel materials with tailored properties.
Synthesis of Polysulfonates via Bisalkylsulfonyl Fluoride Monomers
Polysulfonates are a class of polymers known for their exceptional mechanical properties and high chemical stability, making them valuable as potential engineering polymers. youtube.com Their synthesis can be achieved through the step-growth polycondensation of monomers containing two sulfonyl fluoride groups (bis(sulfonyl fluorides)) with bifunctional nucleophiles.
A highly effective method for this polymerization is the bifluoride-catalyzed SuFEx reaction between aryl silyl ethers and alkyl or aryl sulfonyl fluorides. youtube.com Bifluoride salts, such as Q⁺[FHF]⁻ where Q⁺ is a cation, have proven to be powerful catalysts for this transformation, allowing for the synthesis of high molecular weight polysulfonates with low catalyst loadings (as low as 0.05 mol%). youtube.com This process demonstrates excellent functional group tolerance. youtube.com For instance, the polycondensation of perfluorobutane-1,4-disulfonyl fluoride with an aromatic bis(silyl ether) yields a high-performance fluoropolymer. youtube.com
While this method is robust, the use of alkyl sulfonyl fluoride monomers can present challenges under certain conditions. youtube.com Specifically, strong bases can cause deprotonation of the hydrogen atoms on the carbon adjacent (α-position) to the sulfonyl group, leading to side reactions. youtube.com The development of milder catalysts like bifluoride salts helps to circumvent this issue. youtube.com
Table 1: Bifluoride-Catalyzed Synthesis of Polysulfonates A summary of representative polysulfonate synthesis using a bifluoride-catalyzed SuFEx reaction.
| Bis(sulfonyl fluoride) Monomer | Bis(silyl ether) Monomer | Catalyst (mol%) | Polymer Molecular Weight (M_n^ps) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Perfluorobutane-1,4-disulfonyl fluoride | 4,4'-(Propane-2,2-diyl)bis((trimethylsilyl)oxy)benzene | KHF₂ (2 mol%) / 18-crown-6 (B118740) (1 mol%) | 23 kDa | 1.3 |
| Aromatic bis(sulfonyl fluoride) B-17 | Aromatic bis(silyl ether) A-1 | [TBA]⁺[FHF]⁻ (0.5 mol%) | 45 kDa | 1.6 |
(Data sourced from reference youtube.com)
Synthesis of Polysulfates
Similar to polysulfonates, polysulfates are synthesized using SuFEx chemistry, but they are formed from the reaction of bis(aryl fluorosulfates) with bis(aryl silyl ethers). sigmaaldrich.com This distinction is key: polysulfonates are derived from sulfonyl fluorides (R-SO₂F), while polysulfates come from fluorosulfates (R-O-SO₂F). sigmaaldrich.com The first SuFEx-based synthesis of polysulfates was achieved using a 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzed reaction, yielding polymers with molecular weights in the 20–140 kDa range. nih.gov
More advanced catalyst systems, such as a combination of potassium bifluoride (KHF₂) and 18-crown-6, have been developed to efficiently drive the SuFEx polymerization, leading to the creation of high-performing polysulfate dielectrics. nih.gov The molecular weight of the resulting polymers is directly proportional to the concentration of the monomers during polymerization. sigmaaldrich.com
Post-Polymerization Modification via SuFEx
Post-polymerization modification (PPM) is a powerful strategy for fine-tuning the properties of a polymer by chemically altering its side chains after the main backbone has been formed. wikipedia.org The SuFEx reaction is exceptionally well-suited for PPM due to its high selectivity and efficiency under mild conditions. mdpi.comacs.org
In this approach, a polymer is first synthesized to contain pendant sulfonyl fluoride (-SO₂F) or fluorosulfate (B1228806) (-OSO₂F) groups. wikipedia.orgmdpi.com These reactive handles can then be selectively targeted with a variety of nucleophiles, such as silyl ethers or amines, to attach new functional moieties. wikipedia.orgmdpi.com This technique has been used to modify polymer brushes on surfaces and to sequentially attach fluorescent dyes to polymer backbones. wikipedia.orgmdpi.com The combination of SuFEx with other "click" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for multiple, orthogonal functionalizations on a single polymer chain. mdpi.comacs.org This modularity enables the creation of highly complex and functional materials from simpler polymer scaffolds. mdpi.com
Synthesis of Fluorinated Mesogens and Membrane Models
This compound derivatives are critical starting materials for the synthesis of complex fluorinated molecules that can self-assemble into ordered structures, such as liquid crystals (mesogens). youtube.comenamine.netacs.org These structures can serve as models for advanced materials like perfluorosulfonic acid (PFSA) membranes, which are used in fuel cells. youtube.comenamine.net
Application in Photoresist Materials
In the manufacturing of semiconductors, photoresists are light-sensitive materials used to transfer patterns onto wafers during lithography. There is a constant demand for more sensitive photoresists, especially for advanced techniques like extreme ultraviolet (EUV) lithography. Incorporating fluorine into polymer-based photoresists is a key strategy for improving performance.
Fluorine-rich polymers, including those containing sulfonyl fluoride groups, can enhance EUV absorption. The photopolymerization of polyfluoroalkyl epoxides that bear a sulfonyl fluoride group with other epoxides results in highly crosslinked, glassy films. These films exhibit extreme surface enrichment with the fluorinated component, creating a robust overlayer even when the fluorinated monomer is only a small fraction of the total mixture. Furthermore, certain fluoropolymers, such as those containing hexafluoroisopropanol (HFIP) units, can function as highly sensitive photoresists even without the need for conventional photoacid generators (PAGs). The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the polymer upon exposure, enabling the imaging process at extremely low doses.
As a Selective Fluorinating Reagent
While the primary application of this compound in synthesis involves reactions at the sulfur center (SuFEx), the broader class of sulfonyl fluorides can also serve as deoxyfluorinating reagents , converting alcohols into alkyl fluorides. youtube.com This application represents a significant, though less common, use of the sulfonyl fluoride functional group. mdpi.comyoutube.com
The process is typically a one-pot, two-step procedure:
Sulfonate Formation : The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This displaces a fluoride ion and forms a sulfonate ester intermediate. youtube.com
Nucleophilic Displacement : The fluoride ion generated in the first step then acts as a nucleophile, attacking the carbon atom bonded to the sulfonate ester (a good leaving group) in an S_N2 reaction. This displaces the sulfonate group and forms the final alkyl fluoride product. youtube.com
This one-pot strategy is an alternative to the traditional two-step approach of first isolating a sulfonate ester and then reacting it with a fluoride salt. youtube.com The reactivity of sulfonyl fluorides as deoxyfluorinating agents is generally lower than that of other reagents like DAST (diethylaminosulfur trifluoride), but they can offer greater selectivity. youtube.com Perfluorinated sulfonyl fluorides, such as perfluorobutanesulfonyl fluoride, are commonly used for these transformations. youtube.com The utility of arylsulfonyl fluorides for the deoxyfluorination of alcohols has also been reported. mdpi.com
Applications in Chemical Biology and Drug Discovery
As Covalent Probes and Inhibitors in Chemical Biology
Sulfonyl fluorides are recognized as privileged electrophilic "warheads" for creating covalent probes and inhibitors. jenabioscience.comsigmaaldrich.com Unlike many traditional covalent modifiers that primarily target cysteine residues, sulfonyl fluorides can react with a wider array of nucleophilic amino acids. nih.govnih.gov This broader reactivity expands their utility, allowing for the targeting of a larger portion of the proteome, including proteins that lack accessible cysteine residues in their binding sites. nih.govnih.gov
These compounds possess a favorable balance of reactivity and stability; they are stable enough for use in aqueous biological environments but sufficiently reactive to form covalent bonds with specific amino acid residues when brought into proximity within a protein's binding pocket. jenabioscience.com This "context-specific" reactivity is crucial for their application as targeted covalent inhibitors (TCIs), which offer advantages such as increased potency and prolonged duration of action compared to non-covalent inhibitors. nih.govwuxiapptec.com The development of chemical probes incorporating the sulfonyl fluoride (B91410) group has enabled crucial studies in target validation and molecular pharmacology. nih.gov
Covalent Modification of Amino Acid Residues
The foundational utility of ethanesulfonyl fluoride and related compounds in chemical biology stems from their ability to form stable covalent adducts with several key amino acid residues. The sulfur(VI) fluoride exchange (SuFEx) reaction is a key chemical transformation enabling this process. researchgate.net This reactivity allows for the site-specific labeling and inhibition of proteins, providing powerful tools for studying their biological roles. nih.govnih.gov
Sulfonyl fluoride electrophiles are capable of targeting a diverse set of nucleophilic amino acid residues, significantly broadening the scope of covalent ligand discovery beyond the traditional focus on cysteine. nih.gov Research has demonstrated that sulfonyl fluorides can covalently modify serine, threonine, tyrosine, lysine, cysteine, and histidine. jenabioscience.comnih.gov The reactivity is often dependent on the specific microenvironment within the protein's binding site, which can enhance the nucleophilicity of a particular residue. nih.gov
While sulfonyl fluorides react with cysteine, the resulting thioester-like adducts have been found to be unstable under physiological conditions. researchgate.net In contrast, they form stable covalent bonds with the hydroxyl groups of tyrosine, serine, and threonine, and the amino group of lysine. nih.govresearchgate.net Histidine is also considered a viable target for sulfonyl fluoride probes. nih.gov
| Amino Acid Residue | Nucleophilic Group | Reactivity with Sulfonyl Fluorides | Adduct Stability |
|---|---|---|---|
| Serine (Ser) | Hydroxyl (-OH) | Reactive, especially in catalytic sites | Stable nih.govnih.gov |
| Threonine (Thr) | Hydroxyl (-OH) | Reactive | Stable nih.govnih.gov |
| Lysine (Lys) | Amine (-NH₂) | Reactive | Stable researchgate.netnih.gov |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Reactive | Stable nih.govresearchgate.net |
| Cysteine (Cys) | Thiol (-SH) | Reactive | Unstable researchgate.net |
| Histidine (His) | Imidazole Ring | Reactive | Stable nih.govnih.gov |
The ability to rationally target specific tyrosine residues represents a significant advancement in chemical biology. nih.gov Tyrosine is less nucleophilic than cysteine, but its reactivity can be enhanced within a protein's active site, making it a target for precisely designed covalent probes. nih.gov Sulfonyl fluorides have been successfully employed to achieve site-specific and selective modification of tyrosine residues. nih.govnih.gov
In one notable study, researchers used structure-based design to create sulfonyl fluoride-containing inhibitors that selectively formed a covalent bond with a specific tyrosine residue (Y204) in the active site of tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov The loss of inhibitory potency against a mutant enzyme where the target tyrosine was replaced (Y204F) confirmed that the covalent modification of tyrosine was crucial to the inhibitor's function. nih.gov Similarly, sulfonyl fluoride probes have been developed to target tyrosine residues in the mRNA-decapping scavenger enzyme DcpS, enabling the quantification of intracellular target engagement. nih.govnih.gov This tyrosine-targeting strategy expands the toolkit for developing covalent inhibitors for proteins where other nucleophilic residues are not suitably positioned. nih.gov
Mechanism of Enzyme Inhibition (e.g., Acetylcholinesterase)
This compound and its analogs act as potent inhibitors of various enzymes, particularly serine hydrolases like acetylcholinesterase (AChE). nih.govnih.gov AChE is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.gov The inhibition of AChE by compounds like sulfonyl fluorides leads to an accumulation of acetylcholine, causing overstimulation of the cholinergic system. nih.gov
The mechanism of inhibition involves a nucleophilic attack from the active site serine residue of the enzyme on the electrophilic sulfur atom of the sulfonyl fluoride. nih.gov This process is analogous to the inhibition of AChE by organophosphorus compounds. nih.govnih.gov Early research on the related enzyme α-chymotrypsin definitively identified the active site serine as the point of sulfonylation by phenylmthis compound, establishing the fundamental mechanism for this class of inhibitors. nih.gov
The covalent reaction between the enzyme's active site nucleophile (typically serine in esterases) and the sulfonyl fluoride results in the formation of a stable, long-lasting sulfonylated enzyme adduct. nih.gov This process effectively and often irreversibly inactivates the enzyme, as the bulky sulfonyl group blocks the active site and prevents the natural substrate from binding and being processed.
The formation of this adduct is the chemical basis for the inhibitory action. For example, when acetylcholinesterase is inhibited, the hydroxyl group of the catalytic serine (Ser203 in human AChE) attacks the sulfonyl fluoride, displacing the fluoride ion and forming a sulfonyl-serine ester bond. nih.govnih.gov This modified enzyme is unable to perform its catalytic function, leading to the physiological effects of AChE inhibition. nih.gov The stability of this covalent linkage is a key feature, providing a prolonged pharmacodynamic effect highly sought after in drug design. nih.gov
The covalent bond formed by some inhibitors with their target enzymes can be reversed, a process known as reactivation. For enzymes like acetylcholinesterase that have been inhibited by organophosphorus compounds, which form a similar phosphoryl-enzyme bond, reactivation is a critical therapeutic strategy. nih.gov Reactivators, typically oxime compounds, work by nucleophilically attacking the phosphorus atom of the inhibitor, breaking the bond with the enzyme's serine residue and restoring its catalytic activity. nih.gov
In the context of sulfonated or phosphorodiamidated enzymes, fluoride ions have been shown to act as a reactivating agent. nih.gov Studies have demonstrated that treatment with aqueous potassium fluoride can reactivate acetylcholinesterase that has been inhibited by certain organophosphorus compounds. nih.gov The fluoride ion promotes the cleavage of the inhibitor-enzyme bond, proceeding with first-order kinetics. nih.gov This principle of fluoride-induced reactivation is also a cornerstone of methods used to verify exposure to nerve agents, where the agent is released from its adduct with cholinesterase by fluoride ions for subsequent analysis. researchgate.net While the sulfonyl-enzyme bond is generally very stable, these findings suggest that specific chemical interventions can potentially reverse the covalent modification.
In Drug Design and Development
The unique reactivity of the sulfonyl fluoride group has positioned it as a valuable tool in modern drug design and development. miragenews.com Its stability under many physiological conditions, coupled with its capacity for covalent bond formation with specific biological targets, has led to its increasing use in several key areas of medicinal chemistry. enamine.net
SuFEx for Rapid Assembly and Modification of Drug Molecules
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has emerged as a powerful strategy for the rapid assembly and modification of drug molecules. miragenews.comsigmaaldrich.com This is largely due to the unique combination of stability and reactivity inherent in sulfonyl fluorides. sigmaaldrich.com Organosulfur(VI) fluoride compounds exhibit remarkable chemical stability, yet they can be activated under specific conditions to form diverse and robust linkages. miragenews.com This allows for the modular construction of complex molecules from smaller, readily available building blocks. jk-sci.com
Ethenesulfonyl fluoride (ESF) is a key reagent in SuFEx chemistry, acting as a Michael acceptor for a variety of nucleophiles, including those containing nitrogen, oxygen, sulfur, and carbon. sigmaaldrich.com This reactivity allows for the straightforward incorporation of the sulfonyl fluoride moiety into potential drug candidates for further functionalization or for direct interaction with biological targets. sigmaaldrich.com The resulting sulfonyl fluoride group is exceptionally stable but will react with nucleophiles under appropriate conditions, making it a versatile handle in drug discovery. sigmaaldrich.com The SuFEx approach offers a complementary method to traditional amide and phosphate (B84403) linkages for connecting molecular fragments. sigmaaldrich.com
The principles of SuFEx chemistry are aligned with the broader concept of click chemistry, emphasizing simple, efficient reactions that proceed in high yield with minimal purification, often in aqueous environments. sigmaaldrich.com This methodology has been successfully applied to generate libraries of compounds for high-throughput screening, accelerating the discovery of new bioactive molecules. jk-sci.comnih.gov
Late-Stage Drug Functionalization
Late-stage functionalization, the process of modifying complex molecules like existing drugs or natural products in the final steps of a synthetic sequence, is a critical strategy for accelerating drug discovery. rsc.org this compound and related sulfonyl fluorides have proven to be valuable reagents in this context. morressier.com The ability to introduce a sulfonyl fluoride or a related group onto a complex molecular scaffold allows for the rapid generation of analogues with potentially improved pharmacological properties. nih.gov
One application of this strategy involves the conversion of phenolic compounds to their corresponding arylfluorosulfate derivatives using SuFEx chemistry. morressier.com This method has been adapted for high-throughput formats, enabling the rapid synthesis and biological evaluation of new derivatives. nih.govmorressier.com For example, the late-stage functionalization of known anticancer drugs has led to the discovery of arylfluorosulfates with significantly enhanced potency. nih.govmorressier.com Specifically, the fluorosulfate (B1228806) derivative of Combretastatin A4 showed a 70-fold increase in potency in a drug-resistant colon cancer cell line, and the fluorosulfate derivative of Fulvestrant demonstrated enhanced activity in an ER+ breast cancer cell line. morressier.com
The robustness of sulfonyl fluoride chemistry allows for its application to a wide range of complex molecules, providing a powerful tool for modifying bioactive compounds to explore structure-activity relationships and optimize drug candidates. researchgate.netresearchgate.net
Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in chemical biology and drug development. nih.gov Aliphatic sulfonyl fluorides are particularly well-suited for these applications due to their moderate reactivity, which allows them to be handled in aqueous buffers while still reacting selectively with biomolecules. enamine.net This reactivity is often enhanced upon binding to a protein, leading to the formation of a stable, covalent bond. enamine.net This makes them excellent candidates for creating irreversible protein inhibitors and for labeling proteins. enamine.net
The sulfonyl fluoride moiety can be used as a connector to assemble small molecules with proteins or nucleic acids. sigmaaldrich.com For instance, iminosulfur oxydifluorides, derived from thionyl tetrafluoride (SOF4), have been developed as hubs for biocompatible SuFEx reactions. nih.gov These reactions can be performed in aqueous buffers under mild conditions to conjugate molecules to proteins, such as bovine serum albumin (BSA), and even to single-stranded DNA. nih.gov The ability to form stable S-N and S-O covalent linkages under biologically compatible conditions opens up new avenues for creating sophisticated bioconjugates. nih.gov
The selection of a bioconjugation strategy is critical and depends on the specific application, with the goal of achieving chemoselective modification of the target biomolecule. nih.govresearchgate.net
Development of Sulfonyl Fluoride-Based Radiotracers for PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in living subjects. nih.govnih.gov The development of novel radiotracers is crucial for advancing the capabilities of PET imaging in both research and clinical settings. youtube.com Sulfonyl fluorides have emerged as valuable synthons for the development of fluorine-18 (B77423) ([18F])-labeled radiotracers. researchgate.net
[18F]Ethenesulfonyl fluoride ([18F]ESF) has been developed as a prosthetic group for the radiolabeling of sensitive biomolecules like peptides and proteins. nih.govcurtin.edu.au The synthesis of [18F]ESF has been optimized using microfluidic reactors, which allows for rapid and efficient radiolabeling. nih.govcurtin.edu.au This method can be performed under both carrier-added and no-carrier-added conditions, achieving radiochemical yields of 30-50% and 60-70%, respectively. nih.govcurtin.edu.au The use of microfluidics can shorten reaction times to less than 60 seconds. researchgate.net Unlike some other [18F]-labeling methods that require anhydrous conditions, the synthesis of certain [18F]-labeled sulfonyl fluorides can be achieved in the presence of water. nih.gov
| Parameter | Carrier-Added (c.a.) | No-Carrier-Added (n.c.a.) |
| Radiochemical Yield (RCY) | 30-50% | 60-70% |
Table 1: Radiochemical yields for the synthesis of [18F]Ethenesulfonyl Fluoride. nih.govcurtin.edu.au
Once synthesized, [18F]ESF can be conjugated to biomolecules through a Michael addition reaction. nih.gov As a Michael acceptor, [18F]ESF readily reacts with nucleophilic residues on amino acids and proteins. sigmaaldrich.comnih.gov These conjugation reactions can be performed at room temperature in aqueous/organic solvent mixtures, typically within 15 minutes. nih.govcurtin.edu.au This straightforward conjugation procedure, which often does not require chromatographic purification, makes [18F]ESF an attractive tool for radiolabeling. nih.gov However, the stability of the resulting conjugates can be substrate-dependent and has been found to be generally poor in rat serum, indicating that further studies are needed to improve conjugate stability for in vivo PET imaging applications. nih.govcurtin.edu.au
As a Michael Acceptor in Medicinal Chemistry
A critical distinction must be made regarding the chemical reactivity of this compound. Based on its saturated chemical structure, this compound is not a Michael acceptor. The Michael reaction, or Michael addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. The key feature of a Michael acceptor is a carbon-carbon double bond activated by an electron-withdrawing group. This compound (CH₃CH₂SO₂F) lacks this essential double bond.
The compound that is renowned for its exceptional reactivity as a Michael acceptor in medicinal chemistry and other fields is ethenesulfonyl fluoride (ESF) (CH₂=CHSO₂F), also known as vinylsulfonyl fluoride. sigmaaldrich.comacs.orgsemanticscholar.org The presence of the vinyl group (the C=C double bond) adjacent to the potent electron-withdrawing sulfonyl fluoride group makes ESF one of the most powerful Michael acceptors known. semanticscholar.org
The reactivity of ethenesulfonyl fluoride allows it to form stable covalent bonds with a variety of nucleophiles, including the side chains of amino acids such as cysteine, lysine, and tyrosine. This property is extensively utilized in the design of targeted covalent inhibitors (TCIs) in drug discovery. By incorporating the ethenesulfonyl fluoride "warhead" into a molecule designed to bind to a specific protein, researchers can achieve irreversible inhibition of the protein's function.
Detailed Research Findings on Ethenesulfonyl Fluoride (ESF)
Ethenesulfonyl fluoride has been a subject of significant research in the development of chemical probes and potential therapeutic agents. Its high reactivity and ability to react with various nucleophiles make it a versatile tool in chemical biology.
One of the primary applications of ESF is in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click chemistry reactions that rely on the robust reactivity of the sulfonyl fluoride group. google.com The Michael addition of nucleophiles to ESF is a key reaction within the SuFEx framework. google.com
For instance, research has demonstrated the use of ESF in the synthesis of β-arylethenesulfonyl fluorides through palladium-catalyzed Heck-Matsuda reactions. sigmaaldrich.com These products can then undergo further modifications. Moreover, ESF readily reacts with amines and anilines in a Michael addition to form bisalkylsulfonyl fluoride monomers, which are precursors for polysulfonates. sigmaaldrich.com
In medicinal chemistry, the modification of known drugs to include an aliphatic sulfonyl fluoride moiety has been explored. A study demonstrated a copper-promoted oxa-Michael addition of carboxylic acids, such as Ibuprofen and Aspirin, to ethenesulfonyl fluoride. acs.org This reaction yields molecules containing both an ester group and an aliphatic sulfonyl fluoride, which could have potential applications in drug design. acs.org The resulting products from these reactions are detailed in the table below.
| Parent Drug | Reactant | Resulting Compound | Reaction Type | Reference |
|---|---|---|---|---|
| Ibuprofen | Ethenesulfonyl fluoride | 2-(Fluorosulfonyl)ethyl 2-(4-isobutylphenyl)propanoate | Oxa-Michael Addition | acs.org |
| Aspirin | Ethenesulfonyl fluoride | 2-(Fluorosulfonyl)ethyl 2-acetoxybenzoate | Oxa-Michael Addition | acs.org |
The ability of the sulfonyl fluoride group to act as a covalent warhead is not limited to Michael additions with ESF. Aryl sulfonyl fluorides and other derivatives are also widely used to target nucleophilic residues in proteins. For example, Phenylmthis compound (PMSF) is a well-known covalent inhibitor of serine proteases. acs.org
Advanced Characterization and Theoretical Studies
Structural Analyses
Structural analyses of ethanesulfonyl fluoride (B91410) derivatives, primarily through single-crystal X-ray diffraction and computational modeling, reveal detailed information about their molecular geometry and conformational preferences.
Single-Crystal X-ray Diffraction Studies of Ethanesulfonyl Fluoride Derivatives
For instance, the crystal structure of 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound has been elucidated in detail. iucr.org In this molecule, the sulfur atom (S1) of the this compound moiety exhibits a slightly distorted tetrahedral geometry. iucr.org The heterocyclic system shows that the N1=C1 bond, at 1.271 (8) Å, is a double bond, while the bonds at the N2 atom are single bonds (C1—N2 = 1.359 (7) Å and N2—C2 = 1.384 (6) Å). iucr.org The analysis of other fluorinated sulfonyl compounds, such as 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, reveals that the sulfonyl fluoride group does not significantly alter the electronic structure of the associated aromatic rings, as evidenced by the similarities in bond distances within the heterocycle. nih.gov
Table 1: Selected Crystallographic Data for 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound Source: IUCr Journals iucr.org
| Parameter | Value |
| Formula | C₁₀H₈FIN₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.2336 (9) |
| b (Å) | 7.9100 (6) |
| c (Å) | 14.7337 (11) |
| β (°) | 108.831 (3) |
| Volume (ų) | 1238.40 (17) |
| Z | 4 |
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. In the case of 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound, the this compound side chain adopts an out-of-plane conformation relative to the quinazoline (B50416) ring system. iucr.org The C9/C10/S1 fragment forms a significant dihedral angle of 76.1 (5)° with the mean plane of the quinazoline ring. iucr.org The molecule's conformation is also stabilized by a weak intramolecular C10—H10B⋯O1 hydrogen bond, which forms an S(6) ring motif. iucr.org
Broader studies on acyclic α-fluoro sulfur motifs, including sulfones, demonstrate the critical role of hyperconjugative donor-acceptor interactions in controlling acyclic conformation. nih.gov Computational and crystallographic analyses reveal that the conformational preferences can differ between the solid state and theoretical predictions in a vacuum or solution. nih.govresearchgate.net For example, in one α-fluorosulfoxide derivative, the computationally predicted most stable conformer differs from the one observed in the crystal structure, which is stabilized by an nS→σ*C‐F hyperconjugative interaction. nih.gov This highlights the complex interplay of stereoelectronic effects in determining the final conformation. nih.gov
Table 2: Conformational Data for Selected Sulfonyl Fluoride Derivatives
| Compound / Feature | Dihedral/Torsion Angle (°) | Method | Source |
| 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound (C9/C10/S1 fragment vs. quinazoline plane) | 76.1 (5) | X-ray Diffraction | iucr.org |
| 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (C1–C2–S1–Cl2) | 69.63 (13) | X-ray Diffraction | nih.gov |
Intermolecular Interactions and Solid-State Architecture
The arrangement of molecules in the crystal lattice is directed by a variety of intermolecular interactions. In this compound derivatives, hydrogen bonds, halogen bonds, and π–π stacking are key forces that define the supramolecular structure.
Hydrogen Bonding Networks
Hydrogen bonds are a dominant force in the crystal packing of many sulfonyl fluoride derivatives. In the crystal structure of 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound, molecules are connected through intermolecular C—H⋯N and C—H⋯O hydrogen bonds. iucr.org The sulfonyl oxygen atoms are frequently involved in these interactions. nih.gov In related fluorinated sulfonate structures, weak C–H⋯O and C–H⋯F hydrogen bonds are also primary contributors to the stabilization of the crystal structure. mdpi.com The significance of weak C–H⋯F–C hydrogen bonds in guiding crystal structures has been characterized through both experimental and theoretical charge density analyses. rsc.org
π–π Stacking Interactions
Aromatic rings in molecular structures often lead to π–π stacking interactions, which contribute to crystal stability. For 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound, the solid-state architecture is partially dictated by π–π stacking interactions between the benzene (B151609) and pyrimidine (B1678525) rings of adjacent molecules. iucr.org In addition to classical π-π stacking, interactions between halogen atoms and π systems are also observed. The fluorine atom in a heteroaryl sulfonyl fluoride has been shown to make close contact with the π bonding region of an adjacent molecule, an interaction classified as F⋯π. nih.gov
Table 3: Intermolecular Interaction Details
| Interaction Type | Example Compound | Interacting Atoms/Groups | Distance/Energy | Source |
| Hydrogen Bond | 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound | C—H⋯N, C—H⋯O | - | iucr.org |
| Halogen Bond | 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound | I⋯O | 10.8 kJ mol⁻¹ | iucr.org |
| Halogen-π Interaction | 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole | F⋯π (N2–C6) | 2.950(3) Å | nih.gov |
| π–π Stacking | 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound | Benzene and pyrimidine rings | - | iucr.org |
| F⋯F Interaction | Fluorinated Tosylates | F⋯F | 0.5–13.0 kJ/mol | mdpi.com |
Cation-Fluorine Interactions in Ionic Liquids
In the context of ionic liquids (ILs), the fluorine atom of the this compound group engages in a variety of cation-cation and cation-anion interactions that are crucial for the material's structure and properties. orcid.org The nature of these interactions can be complex, depending on both steric and electronic factors. nih.gov
Short, stabilizing interactions between the sulfonyl fluoride's fluorine atom and hydrogen atoms (F···H) on adjacent cations are commonly observed. orcid.org These interactions can lead to different structural motifs; for instance, in some ionic liquids, they create a dimer-like arrangement, while in others, they form a chain-like motif linking the cations. orcid.org In one documented case, the fluorine atom interacts exclusively with the methyl hydrogens of an adjacent cation, with F···H distances ranging from 2.60 to 3.30 Å. nih.govorcid.org The distances and angles of these F···H interactions typically fall within the expected ranges for stabilizing hydrogen bonds. nih.gov
Beyond simple hydrogen bonds, the fluorine atom also participates in interactions with carbon, nitrogen, and oxygen atoms. nih.gov Furthermore, O···F interactions are also prevalent, occurring predominantly between the sulfonyl oxygen atoms and the fluorine atoms of an anion, such as hexafluorophosphate (B91526) (PF6⁻). orcid.org These varied and complex cation-fluorine interactions, facilitated by the ionic nature of the liquids, are fundamental to their function as potential electrolytes or organocatalysts. orcid.orgrithassan.ac.in
Computational Chemistry and Molecular Modeling
Computational modeling, particularly through methods like Density Functional Theory (DFT), has been instrumental in understanding the structure-property correlations of this compound and its derivatives. nih.gov These theoretical studies provide deep insights into molecular conformations, electronic properties, and the nature of intermolecular forces that govern the behavior of these compounds in various environments, from crystalline solids to ionic liquids. nih.govorcid.orgrithassan.ac.in
Density Functional Theory (DFT) has been employed to optimize the molecular structures of cations bearing the this compound group and to calculate their electrostatic potentials and atomic charges. nih.gov Such calculations are vital for understanding the impacts of the sulfonyl fluoride group on the electronic properties of the molecule. nih.gov For instance, DFT calculations on ionic liquids containing the this compound moiety have helped to elucidate the complex set of stabilizing and destabilizing interactions introduced by the –SO2F group. orcid.org
In studies of crystalline structures, DFT calculations at specific levels of theory (e.g., HF/3-21G) are used to quantify the energies of intermolecular interactions. rithassan.ac.in Geometric optimization through DFT confirms structural parameter changes upon interaction with other molecules and provides a basis for analyzing non-covalent interactions. These computational approaches have proven invaluable for interpreting experimental data and understanding the nuanced interplay of forces at the molecular level. nih.govorcid.org
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within the crystal structure of compounds containing the this compound moiety. rithassan.ac.in This method maps various properties onto the Hirshfeld surface, which is defined by the points where the electron density contribution from the molecule of interest is equal to the contribution from all its neighbors.
For a derivative, 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound, Hirshfeld analysis revealed that H···O contacts were the most common. rithassan.ac.in The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. Bright red spots on the Hirshfeld surface mapped over the normalized contact distance (d_norm) indicate shortened contacts, such as hydrogen bonds and halogen bonds, which are crucial to the crystal packing. iucr.orgrithassan.ac.in In ionic liquids, Hirshfeld analysis has been used to examine the interactions of the –SO2F group, showing, for example, a higher percentage of O···F interactions in certain compounds, a phenomenon attributed to anion disorder. orcid.org
The key interactions identified and quantified by Hirshfeld surface analysis for a representative this compound derivative are summarized below:
Interactive Table: Hirshfeld Surface Contact Contributions for an this compound Derivative rithassan.ac.in
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···O / O···H | 26.5 |
| H···H | 18.1 |
| I···H / H···I | 12.1 |
| C···H / H···C | 9.0 |
| O···C / C···O | 5.3 |
| O···O | 5.2 |
| F···H / H···F | 4.8 |
| I···C / C···I | 3.5 |
The energies of intermolecular interactions in crystals containing the this compound group have been calculated using electron-density models at the HF/3-21G level of theory. rithassan.ac.in These calculations provide quantitative data on the strength of various non-covalent forces, including electrostatic, polarization, dispersion, and repulsion components, which collectively determine the stability of the crystal lattice.
For the compound 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound, the total interaction energy was calculated to be -145.2 kJ/mol. rithassan.ac.in This total energy is a sum of the contributions from different types of interactions within the crystal packing. The analysis revealed significant contributions from C—H···O and C—H···N hydrogen bonds, as well as I···O halogen bonds and π–π stacking interactions. rithassan.ac.in The electrostatic and dispersion forces were found to be the dominant attractive forces, outweighing the repulsive components. rithassan.ac.in
A breakdown of the calculated interaction energies for this derivative is provided in the table below.
Interactive Table: Calculated Intermolecular Interaction Energies for an this compound Derivative (kJ/mol) rithassan.ac.in
| Interaction Type | Electrostatic Energy | Polarization Energy | Dispersion Energy | Repulsion Energy | Total Energy |
| C—H···O | -28.1 | -4.4 | -20.6 | 21.0 | -32.1 |
| C—H···N | -15.2 | -2.6 | -12.3 | 11.0 | -19.1 |
| I···O | -24.4 | -3.5 | -25.2 | 26.7 | -26.4 |
| π–π stacking | -24.2 | -4.8 | -45.1 | 35.8 | -38.3 |
While specific molecular dynamics (MD) simulation studies focusing exclusively on neat this compound are not prominent in the reviewed literature, the technique has been applied to understand the behavior of more complex systems containing the sulfonyl fluoride moiety. MD simulations, using both implicit and explicit solvation models, are crucial for studying the dynamic behavior, conformational changes, and transport properties of molecules.
For example, all-atom MD simulations have been conducted on calamitic fluorinated mesogens derived from 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)this compound. orcid.org These simulations, performed using force fields like AMBER, were used to gain insights into the molecular arrangement of these compounds at different temperatures, revealing transitions between crystalline and liquid crystalline phases. orcid.orgrithassan.ac.in Similarly, MD simulations have been used to investigate purine (B94841) derivatives that include a 2-(...)-ethanesulfonyl fluoride component, exploring how factors like steric bulk and conformational flexibility influence interactions with biological targets. These studies highlight the utility of MD simulations in probing the dynamic interactions and collective behavior of systems incorporating the this compound scaffold.
Prediction of Reactivity Profiles
The reactivity of this compound, like other sulfonyl fluorides, can be predicted and rationalized through advanced computational methods. nih.gov Theoretical studies, often employing quantum mechanics and machine learning algorithms, provide significant insights into reaction mechanisms, stability, and potential reaction outcomes, which is highly valuable in fields like drug discovery and materials science. nih.govmagritek.com
Computational approaches such as Density Functional Theory (DFT) are used to model the electronic structure of sulfonyl fluorides. acs.orgnih.gov These models can calculate key parameters that correlate with reactivity, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates higher electrophilicity and thus greater reactivity towards nucleophiles. acs.org For instance, the reactivity of a panel of sulfur(VI) fluorides has been shown to correlate well with their calculated LUMO energies. acs.orgacs.org
Furthermore, machine learning (ML) has emerged as a powerful tool to navigate complex reaction landscapes and predict reactivity. researchgate.netacs.orgnih.gov By training algorithms on large datasets from high-throughput experimentation, ML models can predict reaction yields and identify optimal conditions (e.g., base, solvent) for a given substrate without the need for exhaustive empirical screening. nih.govucla.edu This is particularly useful for reactions like deoxyfluorination where various sulfonyl fluorides, including alkyl types like this compound, are used, and the outcome is highly dependent on the specific combination of the alcohol substrate, sulfonyl fluoride, and base. nih.govucla.edu These predictive models often use molecular fingerprints and structural features as inputs to forecast the performance of a reaction. researchgate.netresearchgate.net
The table below illustrates various computational methods that have been applied to predict the reactivity of sulfonyl fluorides, which are applicable to understanding this compound.
| Computational Method | Predicted Property | Application/Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | LUMO Energy | Correlates with electrophilicity and hydrolytic stability. | acs.org |
| Machine Learning (Random Forest) | Reaction Yield | Predicts high-yielding conditions for deoxyfluorination of diverse alcohols. | nih.govucla.edu |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction Barriers | Investigates enzymatic reactions and covalent inhibition pathways. | magritek.com |
| Ab initio methods | Reaction Mechanisms | Elucidates detailed reaction pathways, such as SO2 insertion in catalyst-mediated synthesis. | nih.gov |
Spectroscopic Characterization in Mechanistic Investigations
Spectroscopic techniques are indispensable for elucidating the mechanisms of reactions involving this compound. By monitoring the transformation of reactants to products and identifying transient intermediates, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed structural and kinetic information. nih.govnih.gov These tools are crucial for understanding the behavior of the sulfonyl fluoride moiety in various chemical and biological contexts. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool for studying reactions of this compound. nih.gov The ¹⁹F nucleus possesses favorable properties, including 100% natural abundance, a spin of ½, and high sensitivity. biophysics.orgalfa-chemistry.com A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and provides high resolution, making it straightforward to distinguish between different fluorine-containing species in a complex reaction mixture. magritek.comnih.govyoutube.com
In mechanistic studies, ¹⁹F NMR can be used for real-time reaction monitoring. magritek.com For example, in a substitution reaction, the disappearance of the ¹⁹F signal corresponding to this compound and the appearance of a new signal for the fluoride-containing product can be tracked over time. magritek.com This allows for the determination of reaction kinetics and the identification of intermediates. The chemical shift (δ) of the ¹⁹F nucleus is highly sensitive to its local electronic environment, so changes in structure and bonding during a reaction are reflected in the spectrum. biophysics.orgnih.gov
The table below presents typical ¹⁹F NMR data that can be used in the mechanistic investigation of reactions involving sulfonyl fluorides.
| Species | Typical ¹⁹F Chemical Shift Range (δ, ppm) | Information Gained | Reference |
|---|---|---|---|
| Alkyl Sulfonyl Fluoride (R-SO₂F) | +40 to +70 | Monitors consumption of the starting material. | alfa-chemistry.com |
| Fluoride Ion (F⁻) | -120 to -150 | Detects the leaving group in substitution reactions. The exact shift is sensitive to solvent and counter-ion. | magritek.com |
| Covalently-bound Protein Adduct | Varies widely | Characterizes the product of reaction with amino acid residues (e.g., Ser, Tyr, Lys). The shift is sensitive to the protein's local environment. | nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for identifying and characterizing the products and intermediates of reactions involving this compound. HRMS provides highly accurate mass measurements, often with an error of less than 5 ppm, which allows for the confident determination of elemental compositions for reactants, products, and even transient species. nih.govnih.govresearchgate.net
In mechanistic investigations, HRMS is used to confirm the identity of expected products and to identify unknown byproducts or intermediates. For example, when this compound reacts with a biological macromolecule like a protein, HRMS can detect the mass shift corresponding to the covalent addition of the ethanesulfonyl group (CH₃CH₂SO₂-). nih.gov By analyzing the intact protein or its digested peptides, the exact site of modification can be mapped.
Tandem mass spectrometry (MS/MS), a feature often coupled with HRMS, involves the fragmentation of a selected ion. nih.gov The resulting fragmentation pattern provides structural information that helps to elucidate the structure of the parent ion. This is particularly useful for distinguishing between isomers or confirming the connectivity of atoms in a reaction product. nih.govnih.gov
The following table shows hypothetical HRMS data for the analysis of a reaction between this compound and a generic nucleophile (Nu-H).
| Ion | Formula | Calculated m/z (Monoisotopic) | Observation | Reference |
|---|---|---|---|---|
| This compound [M+H]⁺ | C₂H₆FO₂S⁺ | 113.0067 | Identifies the protonated starting material. | nih.gov |
| Product [P+H]⁺ | [C₂H₅O₂SNu+H]⁺ | Variable | Confirms the formation of the desired sulfonamide/sulfonate ester product. | acdlabs.com |
| Ethanesulfonyl fragment [C₂H₅SO₂]⁺ | C₂H₅O₂S⁺ | 93.0005 | A common fragment ion observed in MS/MS, confirming the presence of the ethanesulfonyl moiety. | acdlabs.com |
Kinetic Studies of this compound Reactions
Kinetic studies are fundamental to understanding the reactivity of this compound and the mechanisms of its reactions. These studies measure reaction rates under various conditions (e.g., temperature, pH, reactant concentrations) to determine rate laws, rate constants, and activation parameters. nih.govnih.gov The reactivity of sulfonyl fluorides, including alkyl derivatives like this compound, is a balance between their stability and their susceptibility to nucleophilic attack. nih.govenamine.netsigmaaldrich.com
The rate of reaction of this compound with nucleophiles is a key area of investigation. For instance, reactions with amino acid side chains (such as lysine, tyrosine, or serine) are crucial for its application as a covalent probe in chemical biology. acs.orgnih.govnih.gov Kinetic experiments, often monitored by NMR or LC-MS, can determine the pseudo-first-order rate constants (k_obs) or second-order rate constants (k_inact) for these modifications. nih.govacs.org
Studies on various sulfonyl fluorides have shown that their reactivity is highly tunable based on their electronic and steric properties. acs.org While aromatic sulfonyl fluorides have been studied extensively, alkyl sulfonyl fluorides are generally known to be less reactive. enamine.net The kinetics of hydrolysis (reaction with water) is also an important characteristic, as high stability in aqueous media is often desired for biological applications. acs.orgnih.gov For example, kinetic experiments on a range of aryl sulfonyl fluorides at different pH values have been used to determine their hydrolytic half-lives, a critical parameter for their use as chemical probes. acs.org Similar principles apply to the kinetic analysis of this compound.
The table below summarizes key kinetic parameters that are typically determined in studies of sulfonyl fluoride reactivity.
| Kinetic Parameter | Description | Significance | Reference |
|---|---|---|---|
| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Quantifies the intrinsic reactivity of this compound with a specific nucleophile. | nih.govacs.orgrsc.org |
| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. | Indicates the stability of this compound under specific conditions, particularly its hydrolytic stability in aqueous buffers. | acs.org |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Provides insight into the reaction mechanism (e.g., Sₙ1 vs. Sₙ2 pathways). | ucla.edunih.gov |
| Activation Energy (Eₐ) | The minimum energy required for a reaction to occur. | Characterizes the temperature dependence of the reaction rate. | nih.gov |
Q & A
Basic: What are the critical safety protocols for handling ethanesulfonyl fluoride derivatives in laboratory settings?
This compound and its derivatives (e.g., 2-chloro-ethanesulfonyl chloride) require stringent safety measures due to their acute irritancy and reactivity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields for high-risk procedures .
- Ventilation: Perform reactions in a fume hood with local exhaust ventilation to mitigate inhalation risks .
- Decontamination: Immediately wash skin/eyes with water for 15 minutes upon contact. Contaminated clothing must be removed and laundered separately .
- Storage: Store in airtight containers away from moisture, oxidizing agents, and bases to prevent violent reactions .
Basic: What synthetic routes are commonly used to prepare this compound derivatives?
This compound derivatives are synthesized via fluorosulfonation or halogen-exchange reactions. For example:
- Tetrafluoroethylene-based synthesis: Reacting tetrafluoroethylene with sulfonyl fluoride precursors yields derivatives like 2-(2-iodo-tetrafluoroethoxy)tetrafluoroethyl sulfonyl fluoride (67% yield) .
- Characterization: Confirm purity and structure using NMR (to track fluorine environments) and IR spectroscopy (S=O stretch at ~1350–1200 cm) .
Advanced: How can researchers optimize reaction conditions for this compound in SuFEx (Sulfur-Fluoride Exchange) click chemistry?
SuFEx reactions require precise control of:
- Catalysts: Use tertiary amines (e.g., DIPEA) to activate the sulfonyl fluoride group while avoiding hydrolysis .
- Solvent selection: Anhydrous solvents (e.g., THF, DMF) minimize side reactions with water .
- Temperature: Reactions typically proceed at 25–60°C; higher temperatures accelerate kinetics but risk decomposition .
- Substrate compatibility: Test steric and electronic effects of nucleophiles (e.g., amines, phenols) using kinetic studies (e.g., measurements) .
Advanced: How can contradictory data on this compound’s reactivity be resolved in cross-coupling studies?
Discrepancies in reactivity (e.g., variable yields with aryl boronic acids) may arise from:
- Trace impurities: Analyze starting materials via GC-MS or NMR to detect hydrolyzed byproducts (e.g., sulfonic acids) .
- Moisture sensitivity: Conduct reactions under inert atmosphere (N/Ar) and use molecular sieves to scavenge water .
- Competing pathways: Employ computational modeling (DFT) to identify intermediates and transition states influencing selectivity .
Advanced: What methodologies are recommended for characterizing this compound’s stability under physiological conditions?
To assess stability in drug discovery contexts:
- Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC-MS over 24–72 hours .
- Protein binding assays: Use LC-MS/MS to quantify covalent adduct formation with target proteins (e.g., kinases) .
- Kinetic solubility: Measure solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask or nephelometry methods .
Basic: What analytical techniques are suitable for detecting trace impurities in this compound samples?
- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile impurities (e.g., residual solvents, hydrolyzed products) with detection limits <1 ppm .
- Elemental Analysis: Quantify sulfur and fluorine content to confirm stoichiometry .
- X-ray Crystallography: Resolve crystal structures to verify molecular geometry and purity .
Advanced: How does this compound’s electronic structure influence its reactivity in medicinal chemistry?
The electron-withdrawing sulfonyl fluoride group:
- Activates electrophilic centers: Enhances reactivity toward nucleophilic residues (e.g., lysine, tyrosine) in target proteins.
- Tunable stability: Substituents on the ethane backbone (e.g., fluorine, chlorine) modulate hydrolysis rates and bioavailability. Computational studies (e.g., Hammett σ values) correlate electronic effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
